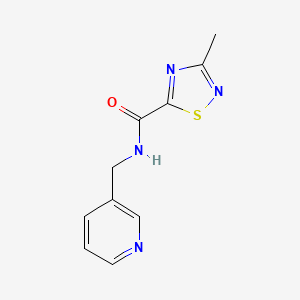

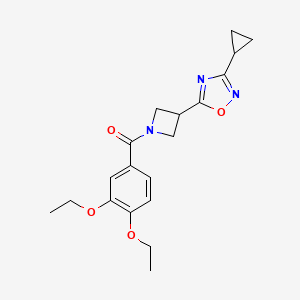

3-甲基-N-(吡啶-3-基甲基)-1,2,4-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

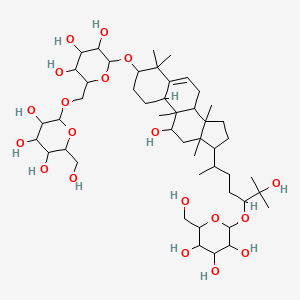

The compound "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" is a heterocyclic molecule that contains several functional groups and rings, including a thiadiazole ring, a pyridine ring, and a carboxamide group. This compound is structurally related to various other compounds that have been synthesized and studied for their potential biological activities, such as cytotoxicity against cancer cell lines, antimicrobial activity, and inhibition of HIV integrase.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, other related compounds, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction, which provides detailed information about atom positions, bond lengths, bond angles, and dihedral angles . NMR spectroscopy, including 1H and 13C NMR, is also commonly used to investigate the structure of synthesized compounds, as seen in the study of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cyclization reactions, as seen in the synthesis of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, which undergo rearrangement under the influence of metallic copper . The Biginelli reaction, a multicomponent reaction involving aldehydes, diketo compounds, and urea or thiourea, is another example of a chemical reaction used to synthesize pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic techniques, as mentioned earlier. The acid dissociation constants of some derivatives have been determined, providing insight into their chemical behavior in different pH environments . The intramolecular hydrogen bonding, which can significantly influence the conformational properties of a molecule, has been studied using Natural Bond Orbital population analysis . Additionally, the antimicrobial and cytotoxic activities of these compounds suggest that they interact with biological targets, which could be related to their physical and chemical properties .

科学研究应用

抗分枝杆菌活性

与“3-甲基-N-(吡啶-3-基甲基)-1,2,4-噻二唑-5-甲酰胺”相关的化合物已被探索其抗分枝杆菌活性。用作羧酸等排体的吡啶和吡嗪被合成并针对结核分枝杆菌进行了测试。目的是增加化合物的亲脂性以提高细胞渗透性,假设这些衍生物可以转化为分枝杆菌细胞壁内的活性物质。与标准药物吡嗪酰胺相比,一些化合物表现出显着的效力(Gezginci、Martin 和 Franzblau,1998)。

合成和功能化反应

另一个研究领域涉及相关化合物的功能化反应。例如,已经对 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸及其酰氯与 2,3-二氨基吡啶的反应进行了实验和理论研究,导致根据反应条件合成不同的产物。这些研究提供了对这些反应机理和合成化合物的结构的见解(Yıldırım、Kandemirli 和 Demir,2005)。

衍生物的合成及其生物活性

从与“3-甲基-N-(吡啶-3-基甲基)-1,2,4-噻二唑-5-甲酰胺”相关的关键中间体开始合成新衍生物一直是研究的主题,重点是开发具有潜在生物活性的化合物。这些活性包括针对各种细菌菌株的抗菌特性和潜在的抗癌作用。这些化合物的合成方法及其生物学评估有助于了解其潜在的治疗应用(Fadda、Bondock、Khalil 和 Tawfik,2013)。

抗癌和抗炎活性

将新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂进行的研究证明了这些化合物在治疗应用中的潜力。这些研究涉及合成一系列新型衍生物并筛选其对癌细胞系的细胞毒活性,以及它们抑制 5-脂氧合酶的能力,表明它们作为抗癌和抗炎剂的潜力(Rahmouni、Souiei、Belkacem、Romdhane、Bouajila 和 Ben Jannet,2016)。

属性

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODBOJOCBNFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)